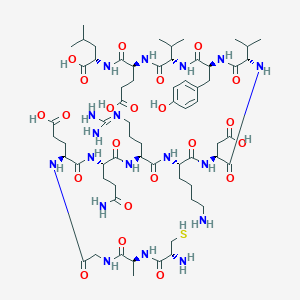
Thymopoietin, cys (28-39)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymopoietin, cys (28-39)-, also known as TP-5, is a synthetic peptide that is derived from the thymus gland. It is a small peptide consisting of 12 amino acids and has been shown to have a range of biological effects.
科学的研究の応用
Thymopoietin, cys (28-39)- has been extensively studied for its immunomodulatory effects. It has been shown to stimulate the production of T cells and enhance their function. Thymopoietin, cys (28-39)- has also been shown to increase the production of cytokines, which are important signaling molecules in the immune system. In addition, Thymopoietin, cys (28-39)- has been studied for its potential use in the treatment of autoimmune diseases, cancer, and infectious diseases.
作用機序
Thymopoietin, cys (28-39)- binds to the thymic peptide receptor, which is found on the surface of T cells. This binding activates a series of intracellular signaling pathways, leading to the activation and proliferation of T cells. Thymopoietin, cys (28-39)- also stimulates the production of cytokines, which further enhances the immune response.
生化学的および生理学的効果
Thymopoietin, cys (28-39)- has been shown to have a range of biochemical and physiological effects. It enhances the production of T cells and cytokines, which are important components of the immune system. Thymopoietin, cys (28-39)- has also been shown to increase the activity of natural killer cells, which are important in the defense against cancer and viral infections. In addition, Thymopoietin, cys (28-39)- has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using Thymopoietin, cys (28-39)- in lab experiments is its small size, which allows for easy synthesis and purification. Thymopoietin, cys (28-39)- is also stable and can be stored for long periods of time. However, one limitation is that Thymopoietin, cys (28-39)- is not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of Thymopoietin, cys (28-39)-. One area of research is the development of Thymopoietin, cys (28-39)- analogs with improved pharmacological properties. Another area of research is the use of Thymopoietin, cys (28-39)- in combination with other immunomodulatory agents for the treatment of cancer and infectious diseases. Finally, the role of Thymopoietin, cys (28-39)- in the regulation of the immune system needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, Thymopoietin, cys (28-39)- is a synthetic peptide with a range of biological effects. It has been extensively studied for its immunomodulatory effects and has potential applications in the treatment of autoimmune diseases, cancer, and infectious diseases. The synthesis method of Thymopoietin, cys (28-39)- is solid-phase peptide synthesis, and it binds to the thymic peptide receptor to activate T cells and enhance the immune response. Thymopoietin, cys (28-39)- has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
Thymopoietin, cys (28-39)- is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The peptide chain is protected with various chemical groups to prevent unwanted reactions. After the desired sequence is achieved, the peptide is cleaved from the solid support and purified.
特性
CAS番号 |
106939-01-9 |
|---|---|
製品名 |
Thymopoietin, cys (28-39)- |
分子式 |
C64H104N18O22S |
分子量 |
1509.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C64H104N18O22S/c1-30(2)25-44(63(103)104)80-58(98)41(19-22-48(88)89)77-61(101)50(31(3)4)81-59(99)42(26-34-13-15-35(83)16-14-34)79-62(102)51(32(5)6)82-60(100)43(27-49(90)91)78-55(95)37(11-8-9-23-65)74-54(94)38(12-10-24-70-64(68)69)75-57(97)40(17-20-45(67)84)76-56(96)39(18-21-47(86)87)73-46(85)28-71-52(92)33(7)72-53(93)36(66)29-105/h13-16,30-33,36-44,50-51,83,105H,8-12,17-29,65-66H2,1-7H3,(H2,67,84)(H,71,92)(H,72,93)(H,73,85)(H,74,94)(H,75,97)(H,76,96)(H,77,101)(H,78,95)(H,79,102)(H,80,98)(H,81,99)(H,82,100)(H,86,87)(H,88,89)(H,90,91)(H,103,104)(H4,68,69,70)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-/m0/s1 |
InChIキー |
MMZDOXPJLRJKSE-DBAKCZCVSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |
その他のCAS番号 |
106939-01-9 |
配列 |
CAGEQRKDVYVEL |
同義語 |
Cys-thymopoietin (28-39) Cys-TP (28-39) cysteinyl-thymopoietin (28-39) thymopoietin, Cys (28-39)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



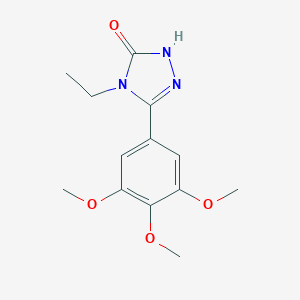
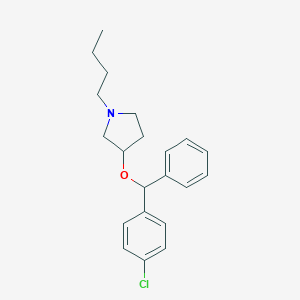
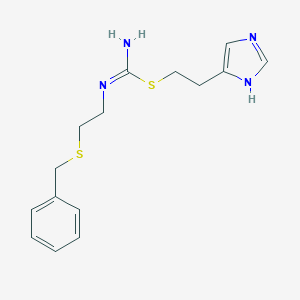
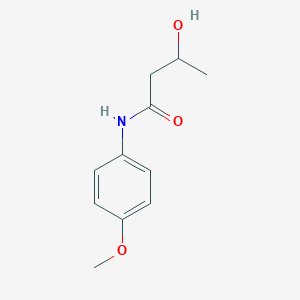
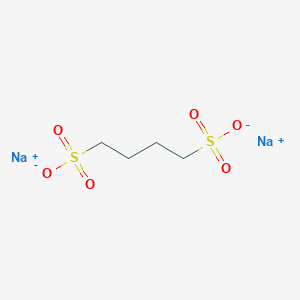
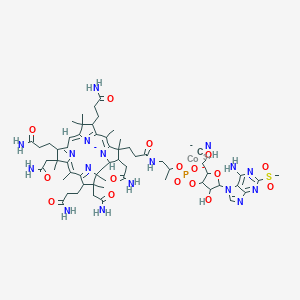
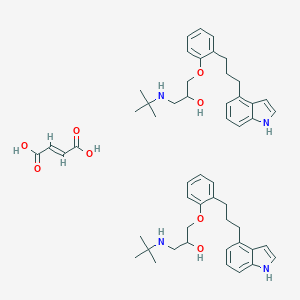
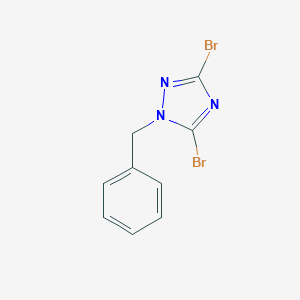
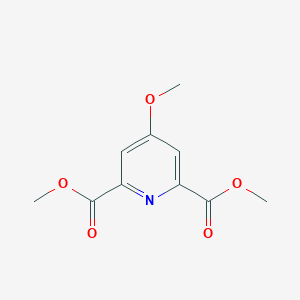
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
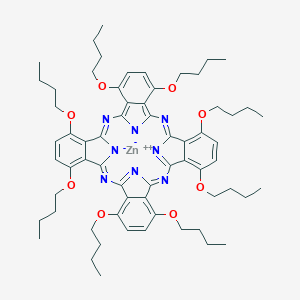
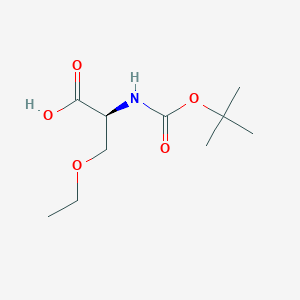
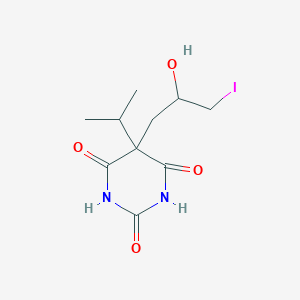
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)